molecular formula C9H9F3N2 B1411551 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine CAS No. 1707581-01-8

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine

Cat. No.: B1411551
CAS No.: 1707581-01-8
M. Wt: 202.18 g/mol
InChI Key: ANEPMQMQGRBLIV-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is a heterocyclic organic compound that features both pyridine and pyrrolidine rings. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of 3,3-difluoropropylamine with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrrolidine ring.

    Introduction of the Fluorine Atoms: The fluorine atoms can be introduced via halogen exchange reactions or direct fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Pyridine: The final step involves coupling the fluorinated pyrrolidine with a pyridine derivative. This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and choice of solvents, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium compounds can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are typically used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Material Science: It is used in the development of advanced materials, including polymers and liquid crystals, owing to its fluorinated structure.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine
  • 3-(Difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyridin-2-amine

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is unique due to its specific combination of pyridine and pyrrolidine rings, along with the presence of multiple fluorine atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-7-1-2-8(13-5-7)14-4-3-9(11,12)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEPMQMQGRBLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine

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